molecular formula C5H4BrNO2S B071075 Methyl 2-bromothiazole-4-carboxylate CAS No. 170235-26-4

Methyl 2-bromothiazole-4-carboxylate

Cat. No.: B071075
CAS No.: 170235-26-4
M. Wt: 222.06 g/mol
InChI Key: YOWKNNKTQWCYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromothiazole-4-carboxylate (CAS: 170235-26-4) is a brominated thiazole derivative with significant applications in pharmaceutical and organic synthesis. Its molecular formula is C₅H₄BrNO₂S, and it has a molecular weight of 222.06 g/mol . The compound typically appears as a white to off-white crystalline solid with a melting point range of 128–132°C and a purity of 96–98% depending on the supplier . It is slightly soluble in water and primarily used as an intermediate in drug discovery, particularly in fragment-based campaigns due to its reactivity in cross-coupling reactions .

Synthesis involves esterification of 2-bromothiazole-4-carboxylic acid using methanol, followed by purification via column chromatography (e.g., EtOAc/hexane mixtures) to yield the product in ~50% efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromothiazole-4-carboxylate can be synthesized through several methods. One common method involves the bromination of thiazole-4-carboxylic acid followed by esterification. The reaction typically uses bromine as the brominating agent and methanol for esterification. The reaction conditions often include a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time. The use of automated systems helps in maintaining the purity and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Methyl 2-bromothiazole-4-carboxylate is extensively used in the synthesis of pharmaceutical compounds, especially those targeting anti-inflammatory and anti-cancer activities. Its unique thiazole structure allows for the development of bioactive molecules with potential therapeutic effects.

Case Study:
In a study published in Tetrahedron Letters, researchers utilized this compound as a building block for synthesizing fused thiazole derivatives, which were evaluated for their anticonvulsant properties. This highlights its role in advancing medicinal chemistry and drug discovery.

Agricultural Chemicals

Formulation of Agrochemicals:
The compound is instrumental in developing herbicides and fungicides that enhance crop yields and protect plants from pests. Its effectiveness in agricultural applications underscores its importance in sustainable farming practices.

Example Applications:

  • Herbicides: this compound is incorporated into formulations designed to inhibit weed growth.
  • Fungicides: It is used to create fungicidal agents that prevent fungal infections in crops, thereby improving agricultural productivity .

Material Science

Advanced Materials Development:
Research is ongoing into the use of this compound in creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to environmental factors.

Potential Applications:

  • Polymers: The compound can be used to synthesize polymers with specific properties suited for industrial applications.
  • Coatings: Its incorporation into coatings can improve resistance to corrosion and wear .

Biological Research

Study of Biological Systems:
Researchers utilize this compound to investigate its effects on various biological systems, contributing to the understanding of biochemical pathways and disease mechanisms.

Biological Activity:
Preliminary studies indicate that this compound may exhibit antimicrobial and antifungal properties, making it a candidate for further pharmacological exploration. It has shown effectiveness against certain bacterial strains, although detailed mechanisms of action require further elucidation .

Analytical Chemistry

Standard in Analytical Methods:
this compound serves as a standard reference material in analytical chemistry techniques such as chromatography. This application ensures accurate measurement and identification of similar compounds within complex mixtures.

Use Cases:

  • Chromatography: Employed as a calibration standard to enhance the precision of analytical results.
  • Quality Control: Utilized in quality assurance processes for pharmaceutical products .

Summary Table of Applications

Application AreaDescriptionExample Uses
Pharmaceutical DevelopmentIntermediate for synthesizing anti-inflammatory and anti-cancer agentsAnticonvulsant drug synthesis
Agricultural ChemicalsFormulation of herbicides and fungicidesCrop protection products
Material ScienceDevelopment of advanced materials like polymers and coatingsIndustrial coatings with enhanced durability
Biological ResearchStudy of effects on biological systems; potential antimicrobial propertiesResearch on microbial growth inhibition
Analytical ChemistryStandard reference material for chromatographyCalibration standards for accurate measurements

Mechanism of Action

The mechanism of action of methyl 2-bromothiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with specific binding sites .

Comparison with Similar Compounds

Key Structural and Functional Differences

Methyl 2-bromothiazole-4-carboxylate belongs to a family of thiazole esters with varying substituents that influence reactivity, solubility, and applications. Below is a detailed comparison with five structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Applications
This compound 170235-26-4 C₅H₄BrNO₂S 222.06 Br (C2), COOCH₃ (C4) 128–132 Slightly in water Pharmaceutical intermediates
Ethyl 2-bromothiazole-4-carboxylate 100367-77-9 C₆H₆BrNO₂S 236.08 Br (C2), COOCH₂CH₃ (C4) N/A N/A Cross-coupling reactions
Methyl 2-bromo-5-methylthiazole-4-carboxylate 81569-46-2 C₆H₆BrNO₂S 236.08 Br (C2), CH₃ (C5), COOCH₃ (C4) N/A N/A Sterically hindered intermediates
Ethyl 5-methylthiazole-4-carboxylate 61323-26-0 C₇H₉NO₂S 187.21 CH₃ (C5), COOCH₂CH₃ (C4) N/A N/A Non-brominated synthons
Methyl 4-bromothiazole-2-carboxylate 1025468-06-7 C₅H₄BrNO₂S 222.06 Br (C4), COOCH₃ (C2) N/A N/A Positional isomer applications

Discussion of Key Differences

Ester Group Variations: Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9) shares the same bromine position but has an ethyl ester. This increases molecular weight (236.08 vs. 222.06) and may reduce solubility in polar solvents compared to the methyl analogue .

Bromine Position :

  • Methyl 4-bromothiazole-2-carboxylate (CAS: 1025468-06-7) is a positional isomer with bromine at C4 instead of C2. This shifts electronic density on the thiazole ring, directing further substitutions to different positions .

Functional Group Absence: Ethyl 5-methylthiazole-4-carboxylate (CAS: 61323-26-0) lacks bromine, making it unsuitable for bromine-dependent reactions like Suzuki couplings but useful in non-halogenated pathways .

Similarity Scores :

  • Structural similarity scores (e.g., 0.92 for Methyl 2-bromo-5-methylthiazole-4-carboxylate vs. 0.81 for Ethyl 2-bromothiazole-4-carboxylate) highlight closer functional equivalence in the former, despite its higher steric bulk .

Pricing and Availability

  • This compound is priced at €20–32/g (95–98% purity), while its ethyl analogue ranges from €20–25/g . Higher-purity variants (≥98%) command premium pricing due to stringent pharmaceutical requirements .

Biological Activity

Methyl 2-bromothiazole-4-carboxylate (CAS No. 170235-26-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H4_4BrNO2_2S
  • Molecular Weight : 222.06 g/mol
  • Melting Point : 130°C
  • Solubility : High gastrointestinal absorption and permeability across biological membranes.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as a potent inhibitor of human lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism by converting pyruvate to lactate, thus facilitating anaerobic respiration in tumors .

Biological Activities

  • Anticancer Activity :
    • This compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies indicate that it can significantly reduce lactate production in MiaPaCa2 pancreatic cancer cells, demonstrating its effectiveness as a metabolic inhibitor .
    • In vitro studies have indicated that this compound can induce apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.
  • Antimicrobial Properties :
    • Preliminary tests have suggested that this compound possesses antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition :
    • This compound acts as an inhibitor for various cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This property could lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on A673 sarcoma cells demonstrated a dose-dependent inhibition of cell proliferation. The compound was tested at concentrations ranging from 1 µM to 10 µM, showing significant reductions in cell viability and increased markers of apoptosis after 48 hours of treatment.

Case Study 2: Enzyme Interaction

Research highlighted the interaction between this compound and LDH using cellular thermal shift assays (CETSA). The results indicated a stable binding affinity to LDH, suggesting that this compound could serve as a lead compound for the development of novel LDH inhibitors aimed at cancer therapy.

Data Tables

PropertyValue
Molecular FormulaC5_5H4_4BrNO2_2S
Molecular Weight222.06 g/mol
Melting Point130°C
GI AbsorptionHigh
BBB PermeabilityYes
CYP1A2 InhibitionYes

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 2-bromothiazole-4-carboxylate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization of thiourea derivatives with α-bromo carbonyl precursors. For example, ethyl 2-bromothiazole-4-carboxylate (a structural analog) is prepared by reacting ethyl bromopyruvate with thiourea under reflux in ethanol . Adapting this for the methyl ester variant would involve substituting ethyl bromopyruvate with a methyl equivalent (e.g., methyl bromopyruvate). Key variables affecting yield include:

  • Temperature: Prolonged reflux (~78°C) ensures complete cyclization.
  • Solvent polarity: Polar solvents (e.g., ethanol) favor nucleophilic substitution.
  • Stoichiometry: Excess thiourea (1.1–1.2 equiv.) minimizes side reactions.
    Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted starting materials .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies substituents on the thiazole ring (e.g., methyl ester protons at ~3.9 ppm, bromine-induced deshielding of adjacent protons).
    • ¹³C NMR: Confirms carbonyl (C=O) at ~160–165 ppm and bromine-bound carbon at ~110–120 ppm.
  • X-ray Crystallography: Resolves bond lengths/angles and ring puckering. Software like SHELXL refines structural parameters, while ORTEP-III visualizes thermal ellipsoids . For non-planar thiazole rings, Cremer-Pople puckering coordinates quantify deviations from planarity .

Q. Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atom at the 2-position is highly electrophilic, making it amenable to:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to form biaryl thiazoles.
  • Buchwald-Hartwig Amination: Substitution with amines to generate 2-aminothiazole derivatives.
    Mechanistic Insight: The electron-withdrawing ester group at C4 activates the C-Br bond toward oxidative addition with Pd(0) catalysts. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. Advanced: What strategies resolve contradictions in reported crystallographic data for thiazole derivatives?

Answer:
Discrepancies in bond lengths/angles may arise from:

  • Twinned Crystals: Use SHELXD for structure solution and TWINLAW to model twinning .
  • Disorder: Apply restraints in SHELXL to refine disordered atoms (e.g., methyl groups).
  • Validation Tools: Check data with checkCIF/PLATON to identify outliers. Cross-validate with spectroscopic data (e.g., IR for functional groups) .

Q. Advanced: How can computational modeling optimize the synthesis of this compound derivatives for drug discovery?

Answer:

  • Reaction Pathway Prediction: Use Gaussian or ORCA to model transition states and identify rate-limiting steps.
  • Docking Studies: Assess binding affinity of derivatives (e.g., as kinase inhibitors) using AutoDock Vina.
  • ADMET Profiling: Predict pharmacokinetics with SwissADME to prioritize candidates with low toxicity .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The compound serves as a key intermediate for:

  • Anticancer Agents: Functionalization at C2 via cross-coupling yields analogs targeting CLK kinases .
  • Antimicrobials: Conversion to 2-aminothiazole derivatives enhances activity against Gram-positive bacteria .
  • Protease Inhibitors: The thiazole core mimics peptide bonds, enabling inhibition of viral proteases .

Q. Advanced: What experimental and computational methods analyze the electronic effects of the methyl ester group on thiazole reactivity?

Answer:

  • Hammett Studies: Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution).
  • NBO Analysis: Quantify hyperconjugation between the ester group and thiazole ring using Gaussian.
  • Electrostatic Potential Maps: Visualize electron-deficient regions (MEPs) to predict electrophilic attack sites .

Q. Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Answer:

  • Byproduct Identification: Use LC-MS to detect intermediates (e.g., uncyclized thiourea adducts).
  • Optimization: Adjust stoichiometry (e.g., 1.2 equiv. bromopyruvate) or switch solvents (e.g., DMF for higher polarity).
  • Catalysis: Add KI to enhance bromide leaving-group ability via the Finkelstein reaction .

Q. Advanced: What role does the thiazole ring conformation play in the biological activity of this compound derivatives?

Answer:

  • Planarity vs. Puckering: Non-planar conformations (quantified via Cremer-Pople parameters) affect binding to flat enzyme active sites (e.g., kinases) .
  • Tautomerism: Thiazole tautomers (e.g., 2-bromo vs. 4-bromo) exhibit distinct hydrogen-bonding patterns, impacting target selectivity .

Q. Advanced: How do solvent effects and counterion selection influence the stability of this compound?

Answer:

  • Solvent Polarity: Aprotic solvents (e.g., THF) stabilize the compound against hydrolysis compared to protic solvents (e.g., water).
  • Counterions: Lithium or tetraalkylammonium salts reduce aggregation in polar reactions, enhancing solubility and reactivity .

Properties

IUPAC Name

methyl 2-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWKNNKTQWCYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376814
Record name Methyl 2-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170235-26-4
Record name Methyl 2-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-bromothiazole-4-carboxylate
Methyl 2-bromothiazole-4-carboxylate
Methyl 2-bromothiazole-4-carboxylate
Methyl 2-bromothiazole-4-carboxylate
Methyl 2-bromothiazole-4-carboxylate
Methyl 2-bromothiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.